Glyceryl 1,2-isodistearate

CAS No.: 68958-48-5

Cat. No.: VC1755251

Molecular Formula: C39H76O5

Molecular Weight: 625 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68958-48-5 |

|---|---|

| Molecular Formula | C39H76O5 |

| Molecular Weight | 625 g/mol |

| IUPAC Name | [3-hydroxy-2-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate |

| Standard InChI | InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-34-37(33-40)44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3 |

| Standard InChI Key | CMPDPBDUZTUXAD-UHFFFAOYSA-N |

| SMILES | CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC(C)C |

| Canonical SMILES | CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC(C)C |

Introduction

Chemical Identification and Structural Properties

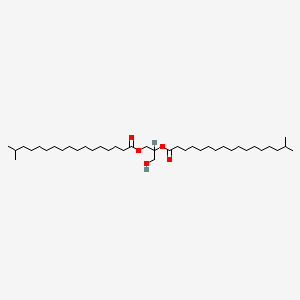

Glyceryl 1,2-isodistearate is a diester formed through the esterification of glycerol with isostearic acid, specifically at the 1 and 2 positions of the glycerol backbone. This positional specificity distinguishes it from other glyceryl diesters and contributes to its unique properties.

Structural Information

The molecular identification details for Glyceryl 1,2-isodistearate are as follows:

-

Molecular Formula: C39H76O5

-

IUPAC Name: [3-hydroxy-2-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate

-

SMILES Notation: CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC(C)C

-

InChI: InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-34-37(33-40)44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3

The compound features a glycerol backbone with two isostearic acid chains attached at the 1 and 2 positions, leaving a free hydroxyl group at position 3. This specific arrangement creates an amphiphilic molecule with both hydrophilic and lipophilic regions.

Molecular Structure

The molecular structure reveals that Glyceryl 1,2-isodistearate contains:

-

A central glycerol backbone with three carbon atoms

-

Two isostearic acid chains (16-methylheptadecanoic acid) esterified at the 1 and 2 positions

-

A free hydroxyl group at position 3 of the glycerol backbone

-

Branched methyl groups in the isostearic acid chains that contribute to its specific properties

Physical and Chemical Properties

Glyceryl 1,2-isodistearate possesses distinct physical and chemical characteristics that determine its behavior in various applications.

Mass Spectrometry Data

The mass spectrometry data for Glyceryl 1,2-isodistearate with various adducts has been predicted, as shown in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 625.57658 | 270.8 |

| [M+Na]+ | 647.55852 | 270.9 |

| [M+NH4]+ | 642.60312 | 273.1 |

| [M+K]+ | 663.53246 | 271.3 |

| [M-H]- | 623.56202 | 257.4 |

| [M+Na-2H]- | 645.54397 | 269.1 |

| [M]+ | 624.56875 | 267.5 |

| [M]- | 624.56985 | 267.5 |

Physical State and Appearance

While specific data on Glyceryl 1,2-isodistearate's appearance is limited, based on structurally similar compounds such as glyceryl distearate, it likely appears as:

Solubility Profile

The solubility characteristics of Glyceryl 1,2-isodistearate can be inferred from similar glyceryl diesters:

-

Limited solubility in water

-

Soluble in organic solvents including ethanol, benzene, acetone

-

Soluble in mineral oils and fixed oils

Synthesis and Manufacturing Methods

The synthesis of Glyceryl 1,2-isodistearate involves selective esterification processes that target the 1,2 positions of glycerol specifically.

Protected Glycerol Method

One approach to synthesizing position-specific glyceryl diesters involves:

-

Protection of the 1,2 positions of glycerol using acetone to form 1,2-O-isopropylidene glycerol (solketal)

-

Esterification of the free hydroxyl at position 3

-

Deprotection to release the 1,2 positions

-

Selective esterification of the 1,2 positions with isostearic acid

This method allows for precise positional control of the fatty acid chains .

Direct Esterification Method

Alternative synthesis approaches include:

-

Direct esterification of glycerol with isostearic acid under specific catalytic conditions

-

Transesterification of isostearic acid methyl esters with glycerol

-

Multi-stage distillation to isolate the desired 1,2-isomer from the reaction mixture

Applications and Functional Properties

Glyceryl 1,2-isodistearate has several applications based on its structural properties.

Cosmetic Applications

In cosmetic formulations, Glyceryl 1,2-isodistearate functions as:

-

Emollient providing skin conditioning properties

-

Emulsifier helping to stabilize oil-water mixtures

The frequency of use of related compound Glyceryl Diisostearate in cosmetic products was reported as 139 uses with concentration of use at 0.54% according to 2022 data .

Pharmaceutical Applications

In pharmaceutical preparations, glyceryl diesters like Glyceryl 1,2-isodistearate can serve as:

-

Excipients in tablet formulations

-

Components in topical creams and ointments

Industrial Applications

Industrial uses may include:

-

Lubricants and processing aids

-

Components in specialized industrial formulations

Comparison with Other Glyceryl Diesters

Understanding the relationship between Glyceryl 1,2-isodistearate and other glyceryl esters provides valuable context.

Structural Differences

The key differences between Glyceryl 1,2-isodistearate and other related diesters include:

-

Positional isomerism: The 1,2 configuration differs from 1,3-diesters in physicochemical properties

-

Fatty acid composition: The isostearic acid chains create different properties than straight-chain stearic acid diesters

-

Branching pattern: The methyl branches in isostearic acid affect crystallinity and melting behavior

Functional Comparisons

When compared to other glyceryl diesters:

-

Glyceryl Distearate: Contains straight-chain stearic acid moieties, while Glyceryl 1,2-isodistearate contains branched isostearic acid groups

-

Glyceryl Dibehenate: Contains longer fatty acid chains (C22) compared to Glyceryl 1,2-isodistearate (C18 with methyl branches)

-

Glyceryl Dilaurate: Contains shorter fatty acid chains (C12) compared to Glyceryl 1,2-isodistearate

Analytical Methods for Identification

Several analytical techniques can be employed to characterize and identify Glyceryl 1,2-isodistearate.

Chromatographic Methods

Chromatographic techniques useful for analysis include:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

Spectroscopic Methods

Spectroscopic methods for characterization include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume